Sodium hyaluronate
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Overview
Description
Sodium hyaluronate is a viscoelastic compound primarily composed of this compound, a high molecular weight polysaccharide. It is widely used in ophthalmic surgeries, particularly in cataract extraction and intraocular lens implantation, due to its unique viscoelastic properties that help maintain space and protect ocular tissues during surgical procedures .
Mechanism of Action
Target of Action
Healon, also known as Sodium Hyaluronate, is a glycosaminoglycan found in various connective tissues of humans . It primarily targets the ocular tissues, particularly the corneal endothelium . It can bind to specific receptors for which it has a high affinity .
Mode of Action
Healon functions as a tissue lubricant and plays an important role in modulating the interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection for tissues (iris, retina) and cell layers (corneal, endothelium, and epithelium) due to the high viscosity of the solution . In facilitating wound healing, it acts as a protective transport vehicle, taking peptide growth factors and other structural proteins to a site of action . It is then enzymatically degraded, and active proteins are released to promote tissue repair .
Biochemical Pathways
Healon, or this compound, is involved in several biochemical pathways. After interacting with cellular surface hyaladherins, it activates intracellular signaling systems involved in proliferation, differentiation, cell motility, and degradation of the Hyaluronic Acid itself .
Pharmacokinetics
This compound is cleared within hours of injection but appears to have residual effects on contacted cells . In the eye, it is eliminated via the canal of Schlemm .
Result of Action
The use of Healon facilitates the outcome of surgery . When placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . In filtering procedures, the use of intracameral and subconjunctival Healon promotes superior bleb formation while still maintaining chamber depth postoperatively .
Biochemical Analysis
Biochemical Properties
Healon contains 30 mg/ml of sodium hyaluronate . This compound is a naturally occurring polysaccharide found in various tissues in the body, including the vitreous humor, synovial fluid, and umbilical cord . It acts as a viscoelastic space filler, maintaining a separation between tissues .
Cellular Effects
Healon has profound effects on various types of cells and cellular processes. For instance, when placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . This suggests that Healon influences cell function by providing protection to the corneal endothelium and other ocular tissues .
Molecular Mechanism
The molecular mechanism of Healon’s action is primarily based on its viscoelastic properties. It provides a clear space for surgical manipulation while maintaining tissue separation postoperatively, thereby avoiding adhesion formation .
Temporal Effects in Laboratory Settings
Healon has been shown to be safe and effective in a wide spectrum of anterior segment surgical procedures
Dosage Effects in Animal Models
The effects of Healon at different dosages in animal models have not been explicitly mentioned in the available literature. Its safety and efficacy in human anterior segment surgery suggest that it may have similar effects in animal models .
Transport and Distribution
The transport and distribution of Healon within cells and tissues are facilitated by its viscoelastic properties. It maintains tissue separation, which could influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hyaluronate, the active component of this compound, is typically derived from hyaluronic acid through a process of bacterial fermentation. The fermentation process involves the use of specific strains of bacteria, such as Streptococcus zooepidemicus, which produce hyaluronic acid as a metabolic byproduct. The hyaluronic acid is then purified and converted into this compound through a neutralization reaction with sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by several purification steps, including filtration, precipitation, and drying. The final product is a highly purified, non-inflammatory, high molecular weight fraction of this compound, which is then formulated into a sterile, non-pyrogenic viscoelastic
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIVKILSMZOHHF-QJZPQSOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2NaO23+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-61-9 (Parent) |
Source
|
Record name | Hyaluronate Sodium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
799.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9067-32-7 |
Source
|
Record name | Hyaluronate Sodium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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